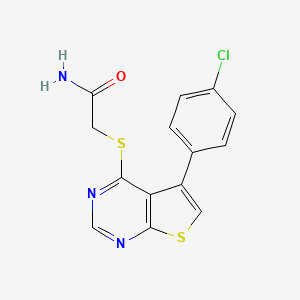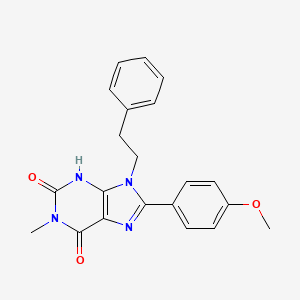![molecular formula C14H13N3OS2 B5594498 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide](/img/structure/B5594498.png)
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features both thiophene and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Applications De Recherche Scientifique
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways. It can be used in assays to investigate its effects on various biological targets.
Medicine: Due to its potential pharmacological properties, this compound is studied for its therapeutic applications. It has shown promise as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions starting from readily available precursors One common method involves the initial formation of the indole and thiophene rings, followed by their coupling through a sulfanyl linkage
Formation of Indole and Thiophene Rings: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reaction: The indole and thiophene rings are coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.
Introduction of Acetohydrazide Group: The final step involves the reaction of the coupled product with hydrazine hydrate to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the indole and thiophene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Mécanisme D'action
The mechanism of action of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity.
Molecular Targets: The compound can interact with enzymes involved in cellular metabolism, such as kinases and proteases. It can also bind to receptors on the cell surface, influencing signal transduction pathways.
Pathways Involved: By modulating the activity of these targets, the compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Compounds such as 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide and 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one share structural similarities with this compound.
Uniqueness: The presence of both indole and thiophene rings in this compound gives it unique chemical properties and biological activities that are not observed in other similar compounds. This dual functionality allows for a broader range of applications and interactions with biological targets.
Propriétés
IUPAC Name |
2-[(2-thiophen-2-yl-1H-indol-3-yl)sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c15-17-12(18)8-20-14-9-4-1-2-5-10(9)16-13(14)11-6-3-7-19-11/h1-7,16H,8,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDVUMNFRYOLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5594427.png)

![1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5594449.png)
![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5594477.png)


![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)
![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)

